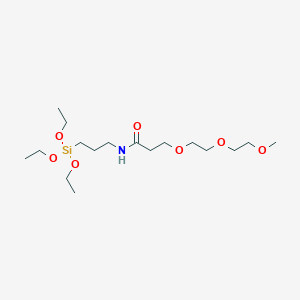

m-PEG3-amido-C3-triethoxysilane

Description

Properties

Molecular Formula |

C17H37NO7Si |

|---|---|

Molecular Weight |

395.57 |

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]-N-(3-triethoxysilylpropyl)propanamide |

InChI |

InChI=1S/C17H37NO7Si/c1-5-23-26(24-6-2,25-7-3)16-8-10-18-17(19)9-11-21-14-15-22-13-12-20-4/h5-16H2,1-4H3,(H,18,19) |

InChI Key |

IBNFGFDJTAPCNY-UHFFFAOYSA-N |

SMILES |

CCO[Si](CCCNC(=O)CCOCCOCCOC)(OCC)OCC |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-PEG3-triethoxysilane |

Origin of Product |

United States |

Foundational & Exploratory

m-PEG3-amido-C3-triethoxysilane: A Technical Guide to a Versatile Surface Modification Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of m-PEG3-amido-C3-triethoxysilane, a bifunctional molecule widely utilized for imparting hydrophilicity, biocompatibility, and anti-fouling properties to a variety of substrates. The molecule consists of a methoxy-terminated triethylene glycol (m-PEG3) chain linked via an amide bond to a propyl-triethoxysilane group. The triethoxysilane (B36694) moiety serves as a robust anchor for covalent attachment to hydroxyl-bearing surfaces such as silica (B1680970), glass, and metal oxides. The flexible, hydrophilic PEG chain extends from the surface, creating a passivating layer that resists non-specific protein adsorption, a critical requirement in biosensor development, medical implants, and drug delivery systems. This guide details the physicochemical properties, experimental protocols for surface functionalization, and key applications of this versatile reagent.

Physicochemical Properties

This compound is a clear, often colorless to pale yellow liquid. Its bifunctional nature, combining a surface-reactive silane (B1218182) group with a hydrophilic PEG chain, dictates its utility. The triethoxysilane group reacts with surface hydroxyls (-OH) to form stable siloxane bonds (-Si-O-), while the terminal methoxy-PEG group provides a protein-resistant, hydrophilic interface.

Table 1: General Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C16H35NO7Si | N/A |

| Molecular Weight | 381.54 g/mol | |

| CAS Number | 1623351-03-4 | |

| Appearance | Colorless to light yellow oil/liquid | |

| Purity | Typically >95% (via NMR/LC-MS) |

| Solubility | Soluble in chloroform, dichloromethane, DMSO, DMF, and alcohols | |

Mechanism of Action and Applications

The primary application of this compound is in the "PEGylation" of surfaces. This process leverages the reactivity of the triethoxysilane group, which undergoes hydrolysis in the presence of trace water to form reactive silanol (B1196071) intermediates (Si-OH). These silanols then condense with hydroxyl groups present on substrates like glass, silicon wafers, or metal oxides, forming a dense, covalently attached self-assembled monolayer (SAM).

This surface modification is critical in several fields:

-

Biosensors and Microarrays: Creates a hydrophilic, anti-fouling background that minimizes the non-specific binding of proteins, DNA, and other biomolecules, thereby increasing the signal-to-noise ratio.

-

Nanoparticle Functionalization: Used to coat silica or metal oxide nanoparticles (e.g., SPIONs) to improve their colloidal stability in biological media and reduce uptake by the reticuloendothelial system.

-

Medical Device Coatings: Imparts biocompatibility to implants and other medical devices to reduce foreign body response and biofouling.

The logical relationship between the molecule's structure and its function is depicted below.

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of common substrates. It is crucial that all glassware is meticulously cleaned and substrates are properly prepared to ensure a high-quality monolayer.

Substrate Preparation (Glass/Silicon)

-

Sonication: Sonicate substrates in a solution of Alconox or similar detergent for 15 minutes.

-

Rinsing: Thoroughly rinse with deionized (DI) water.

-

Drying: Dry the substrates under a stream of nitrogen gas.

-

Plasma Cleaning: Treat the substrates with oxygen or argon plasma for 2-5 minutes to remove organic contaminants and generate surface hydroxyl groups. Alternatively, immerse in a Piranha solution (H₂SO₄:H₂O₂ mixture, typically 3:1 or 7:3) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.

-

Final Rinse and Dry: Rinse again with DI water and dry completely with nitrogen.

Protocol for Surface Functionalization in Anhydrous Solvent

This method is preferred for creating well-ordered monolayers.

-

Solution Preparation: In an inert atmosphere (e.g., a glovebox), prepare a 1-10 mM solution of this compound in an anhydrous solvent such as toluene (B28343) or ethanol (B145695).

-

Immersion: Immerse the pre-cleaned, dry substrates into the silane solution.

-

Incubation: Let the reaction proceed for 2-4 hours at room temperature or 30-60 minutes at 60-70°C.

-

Rinsing: Remove the substrates and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any unbound silane.

-

Curing: Cure the coated substrates in an oven at 100-120°C for 1 hour to promote the formation of stable siloxane bonds.

-

Final Wash: Perform a final rinse with ethanol and water, then dry with nitrogen.

The workflow for this functionalization process is illustrated below.

Surface Characterization Data

The success of the surface modification is typically validated using several analytical techniques. The data presented below are representative values expected from a successful functionalization of a silicon wafer.

Table 2: Representative Surface Analysis Data

| Analysis Technique | Parameter | Unmodified Silicon | PEG-Silane Modified Silicon |

|---|---|---|---|

| Contact Angle Goniometry | Static Water Contact Angle | < 15° | 50° - 70° |

| X-ray Photoelectron Spectroscopy (XPS) | N 1s Peak | Absent | Present (~400 eV) |

| X-ray Photoelectron Spectroscopy (XPS) | Si 2p Peak | Present (Si-O) | Broadened (Si-O-Si) |

| Ellipsometry | Layer Thickness | N/A | 1 - 2 nm |

The increase in water contact angle after modification indicates the formation of the more hydrophobic silane monolayer relative to the highly hydrophilic clean silicon oxide surface. XPS confirms the presence of nitrogen from the amide linker, providing direct chemical evidence of the coating. Ellipsometry provides a quantitative measure of the monolayer's thickness.

An In-Depth Technical Guide to m-PEG3-amido-C3-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of m-PEG3-amido-C3-triethoxysilane, a heterobifunctional linker critical in bioconjugation, surface modification, and the development of advanced therapeutic agents like proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties and Structure

This compound is an amphiphilic molecule featuring a terminal methoxy (B1213986) group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, an amide linkage, and a reactive triethoxysilane (B36694) group.[1] Its full chemical name is 3-(2-(2-Methoxyethoxy)ethoxy)-N-(3-(triethoxysilyl)propyl)propanamide.[1] The triethoxysilane moiety facilitates covalent attachment to hydroxylated surfaces such as glass, silica, and metal oxides, while the PEG spacer enhances solubility and provides spatial separation, minimizing non-specific interactions.[1][2]

The structure is composed of distinct functional units:

-

m-PEG3 Group : A methoxy-capped polyethylene glycol chain with three repeating ethoxy units. This region imparts hydrophilicity and biocompatibility, which is crucial for reducing protein and cell adhesion on modified surfaces.[1]

-

Amido-C3 Linker : An amide bond connects the PEG chain to a three-carbon (propyl) spacer, providing a stable linkage.

-

Triethoxysilane Group : This silicon-based functional group is the reactive anchor. It undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on surfaces to form stable siloxane bonds.[1]

Below is a diagram illustrating the key functional components of the molecule.

References

An In-depth Technical Guide to m-PEG3-amido-C3-triethoxysilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of m-PEG3-amido-C3-triethoxysilane. This heterobifunctional molecule is of significant interest in the fields of material science, biotechnology, and pharmaceutical development due to its unique combination of a surface-active triethoxysilane (B36694) group and a biocompatible polyethylene (B3416737) glycol (PEG) linker.

Core Properties of this compound

This compound is a versatile chemical tool designed for the functionalization of surfaces. Its structure features a methoxy-terminated triethylene glycol (m-PEG3) segment linked via an amide bond to a propyl-triethoxysilane moiety. This architecture imparts both hydrophilicity and a mechanism for covalent attachment to hydroxylated surfaces.

Below is a summary of its key physicochemical properties based on commercially available data.

| Property | Value |

| Chemical Name | 3-(2-(2-Methoxyethoxy)ethoxy)ethanamido)propyl)triethoxysilane |

| Molecular Formula | C17H37NO7Si |

| Molecular Weight | 395.56 g/mol |

| CAS Number | 2243566-45-0 |

| Appearance | Colorless to pale yellow liquid or oil |

| Solubility | Soluble in water, ethanol, methanol (B129727), chloroform, and dichloromethane (B109758) |

| Purity | Typically >95% |

Synthesis of this compound: A Proposed Protocol

While specific proprietary synthesis methods may vary, a common and logical approach to synthesizing this compound involves the amidation reaction between a carboxylic acid-terminated m-PEG3 and (3-aminopropyl)triethoxysilane (APTES).

Materials:

-

m-PEG3-acid (3-(2-(2-methoxyethoxy)ethoxy)acetic acid)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-Hydroxysuccinimide (NHS) (optional, for pre-activation)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Argon or Nitrogen atmosphere

Experimental Protocol:

-

Activation of m-PEG3-acid (Optional): In a round-bottom flask under an inert atmosphere, dissolve m-PEG3-acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours. The formation of the NHS-ester can be monitored by thin-layer chromatography (TLC). The by-product, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

-

Amidation Reaction: To the solution containing the activated m-PEG3-acid (or directly to a solution of m-PEG3-acid and a coupling agent), add (3-aminopropyl)triethoxysilane (1.0 equivalent) dropwise at 0°C. If not pre-activated, add the coupling agent (e.g., DCC, 1.1 equivalents) at this stage.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Once the reaction is complete, filter off any precipitated by-products (e.g., DCU). The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Surface Functionalization Protocol

The triethoxysilane group of this compound allows for its covalent attachment to surfaces rich in hydroxyl groups, such as glass, silica, and certain metal oxides. This process, known as silanization, involves the hydrolysis of the ethoxy groups followed by condensation with surface hydroxyls.

Materials:

-

Substrate with hydroxylated surface (e.g., glass slide, silica nanoparticles)

-

This compound

-

Anhydrous toluene (B28343) or ethanol

-

Deionized water

-

Oven

Experimental Protocol:

-

Substrate Cleaning and Activation: Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water). For silica-based substrates, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment can be used to increase the density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.

-

Silanization Solution Preparation: Prepare a solution of this compound (typically 1-5% v/v) in anhydrous toluene or ethanol. A small amount of water (e.g., 5% of the silane (B1218182) volume) can be added to initiate hydrolysis.

-

Surface Modification: Immerse the cleaned and activated substrate in the silanization solution. The reaction is typically carried out at room temperature for several hours or at an elevated temperature (e.g., 60-80°C) for a shorter period (e.g., 1-2 hours).

-

Washing: After the reaction, remove the substrate and rinse it thoroughly with the solvent (toluene or ethanol) to remove any unbound silane. Follow with a rinse with deionized water.

-

Curing: Cure the functionalized substrate in an oven at a temperature around 100-120°C for at least one hour. This step promotes the formation of stable siloxane bonds.

-

Characterization: The success of the surface modification can be confirmed by various surface analysis techniques, including contact angle measurements (which should show increased hydrophilicity), X-ray photoelectron spectroscopy (XPS) to determine elemental composition, and atomic force microscopy (AFM) to assess surface morphology.

Applications in Drug Development: PROTACs

A significant application of this compound is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound can be incorporated into a PROTAC structure where the triethoxysilane end is used to anchor the PROTAC to a delivery vehicle, such as a silica nanoparticle, or to a surface for assay development. The other end of the molecule (the m-PEG3 terminus) would be further functionalized to attach to either the target protein ligand or the E3 ligase ligand. The PEG linker provides spacing and flexibility, which is often crucial for the effective formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Triethoxysilanes can be irritating to the skin, eyes, and respiratory tract. They are also moisture-sensitive and will hydrolyze to release ethanol, which is flammable.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and moisture.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols will likely be necessary.

An In-Depth Technical Guide to the Synthesis of m-PEG3-amido-C3-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthesis route for m-PEG3-amido-C3-triethoxysilane, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of materials.[1][2][3][4] The hydrophilic tri(ethylene glycol) (PEG) spacer enhances aqueous solubility, while the triethoxysilane (B36694) group allows for covalent attachment to hydroxylated surfaces.[5] This document outlines a two-step synthesis pathway, including detailed experimental protocols, and provides expected characterization data based on the analysis of its precursors.

Synthesis Strategy

The most chemically direct route for the synthesis of this compound involves a two-step process. The first step is the activation of the carboxylic acid terminus of methoxy-PEG3-acid (m-PEG3-acid) to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. The second step is the nucleophilic attack of the primary amine of (3-aminopropyl)triethoxysilane (APTES) on the activated NHS ester, forming a stable amide bond.[6][7][8][9]

Experimental Protocols

Step 1: Synthesis of m-PEG3-acid NHS ester

This protocol describes the activation of m-PEG3-acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Materials:

-

m-PEG3-acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Dicyclohexylurea (DCU) byproduct removal filter (e.g., a fritted glass funnel)

-

Rotary evaporator

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask purged with an inert gas, dissolve m-PEG3-acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the m-PEG3-acid and NHS solution under vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting m-PEG3-acid.

-

Upon completion, the white precipitate of dicyclohexylurea (DCU) is removed by vacuum filtration.

-

The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude m-PEG3-NHS ester. This product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol details the reaction of the activated m-PEG3-NHS ester with (3-aminopropyl)triethoxysilane (APTES).

Materials:

-

m-PEG3-NHS ester (from Step 1)

-

(3-aminopropyl)triethoxysilane (APTES)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography (optional, for purification)

Procedure:

-

Dissolve the crude m-PEG3-NHS ester (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

-

Add APTES (1.0-1.2 eq) to the solution. A slight excess of APTES can be used to ensure complete consumption of the NHS ester.

-

If desired, a non-nucleophilic base such as TEA or DIPEA (1.5 eq) can be added to the reaction mixture to neutralize any acid formed and to deprotonate the amine, although the reaction often proceeds without it.[9]

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| m-PEG3-acid | C7H14O5 | 178.18 | 135331-86-1 |

| (3-aminopropyl)triethoxysilane | C9H23NO3Si | 221.37 | 919-30-2 |

| This compound | C17H37NO7Si | 395.57 | 2243566-45-0[3][11] |

Table 2: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Step 1: NHS Ester Formation | Step 2: Amide Coupling |

| Solvent | Anhydrous DCM or THF | Anhydrous DMF or DCM |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12-24 hours | 4-12 hours |

| Key Reagents | DCC, NHS | APTES, TEA/DIPEA (optional) |

| Molar Ratio (m-PEG3-acid:NHS:DCC) | 1 : 1.1 : 1.1 | N/A |

| Molar Ratio (m-PEG3-NHS:APTES) | N/A | 1 : 1.0-1.2 |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

Characterization

As no specific published characterization data for this compound is available, the following are expected spectroscopic data based on the structures of the starting materials and the final product.

Table 3: Expected Spectroscopic Data for Starting Materials and Product

| Compound | ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) | FTIR (Expected Wavenumbers, cm⁻¹) | Mass Spectrometry (Expected m/z) |

| m-PEG3-acid | 3.3 (s, 3H, -OCH₃), 3.5-3.7 (m, 8H, -OCH₂CH₂O-), 4.1 (s, 2H, -OCH₂COOH), 10-12 (br s, 1H, -COOH)[12] | 59.0 (-OCH₃), 69.0 (-OCH₂COOH), 70.0-71.0 (-OCH₂CH₂O-), 172.0 (-COOH)[12] | 3500-2500 (br, O-H), 1730 (C=O) | [M+H]⁺: 179.08, [M+Na]⁺: 201.06 |

| (3-aminopropyl)triethoxysilane (APTES) | 0.6 (t, 2H, Si-CH₂-), 1.2 (t, 9H, -OCH₂CH₃), 1.5 (m, 2H, -CH₂CH₂CH₂-), 2.7 (t, 2H, -CH₂-NH₂), 3.8 (q, 6H, -OCH₂CH₃)[13] | 7.5 (Si-CH₂-), 18.4 (-OCH₂CH₃), 27.5 (-CH₂CH₂CH₂-), 45.8 (-CH₂-NH₂), 58.4 (-OCH₂CH₃)[14][15][16] | 3360 & 3290 (N-H stretch), 2970-2880 (C-H stretch), 1590 (N-H bend), 1100-1000 (Si-O-C stretch)[17][18][19][20] | [M+H]⁺: 222.15 |

| This compound | 0.6 (t, 2H, Si-CH₂-), 1.2 (t, 9H, -OCH₂CH₃), 1.6 (m, 2H, -CH₂CH₂CH₂-), 3.2 (q, 2H, -CH₂-NH-), 3.3 (s, 3H, -OCH₃), 3.5-3.7 (m, 8H, -OCH₂CH₂O-), 3.8 (q, 6H, -OCH₂CH₃), 4.0 (s, 2H, -OCH₂CONH-), 6.5-7.0 (br t, 1H, -CONH-) | 7.5 (Si-CH₂-), 18.4 (-OCH₂CH₃), 23.0 (-CH₂CH₂CH₂-), 42.0 (-CH₂-NH-), 58.4 (-OCH₂CH₃), 59.0 (-OCH₃), 70.0-71.0 (-OCH₂CH₂O-), 72.0 (-OCH₂CONH-), 170.0 (-CONH-) | 3300 (N-H stretch), 2970-2870 (C-H stretch), 1650 (Amide I, C=O), 1550 (Amide II, N-H bend), 1100-1000 (Si-O-C stretch) | [M+H]⁺: 396.24, [M+Na]⁺: 418.22 |

Mandatory Visualizations

Synthesis Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labshake.com [labshake.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. yhs518.com [yhs518.com]

- 5. m-PEG3-triethoxysilane_2243566-45-0_新研博美 [xinyanbm.com]

- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Aminopropyltriethoxysilane(919-30-2) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Figure 8 from Interaction of (3‐Aminopropyl)triethoxysilane With Late ArN2 Afterglow: Application to Nanoparticles Synthesis | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

The Pivotal Role of the Triethoxysilane Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern biotechnology and medicine, utilized for their ability to confer hydrophilicity, biocompatibility, and stealth properties to surfaces and molecules. The covalent attachment of these linkers to inorganic substrates is often mediated by a triethoxysilane (B36694) functional group. This technical guide delves into the core function and chemistry of the triethoxysilane group in PEG linkers, providing a comprehensive overview of its mechanism of action, applications in surface modification and bioconjugation, and the analytical techniques used for its characterization. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction

The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to prevent non-specific protein adsorption and cell adhesion, thereby enhancing the biocompatibility of materials.[1][2] This is particularly crucial in the development of medical devices, biosensors, and drug delivery systems.[3][4] The covalent immobilization of PEG linkers onto inorganic surfaces such as glass, silica (B1680970), and metal oxides is paramount for creating stable and robust coatings.[5][6] The triethoxysilane group emerges as a key player in this context, serving as a powerful anchoring moiety that facilitates a strong and durable bond between the organic PEG linker and the inorganic substrate.[1][7]

This guide will explore the fundamental chemistry of the triethoxysilane group, detailing its hydrolysis and condensation reactions that underpin surface modification. It will further discuss the impact of PEGylation on surface properties, supported by quantitative data from various analytical techniques. Finally, detailed experimental protocols for the preparation and characterization of triethoxysilane-PEG functionalized surfaces are provided.

The Chemistry of the Triethoxysilane Group

The efficacy of the triethoxysilane group as a surface anchoring agent lies in its ability to undergo a two-step reaction: hydrolysis followed by condensation.[3][8]

Hydrolysis

In the presence of water, the three ethoxy groups (-OCH₂CH₃) of the triethoxysilane moiety are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH).[3] This reaction is typically catalyzed by either an acid or a base.[3]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the oxygen atom of the ethoxy group is protonated, rendering the silicon atom more susceptible to nucleophilic attack by water. The rate of hydrolysis is generally faster in acidic conditions.[3]

-

Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), the hydroxide (B78521) ion directly attacks the silicon atom. While hydrolysis occurs, the subsequent condensation reaction is significantly promoted at higher pH.[3]

Condensation

The newly formed, highly reactive silanol groups can then undergo condensation reactions in two ways:

-

Surface Condensation: The silanol groups of the hydrolyzed triethoxysilane react with the hydroxyl groups present on the surface of inorganic substrates like silica and glass. This reaction forms stable, covalent siloxane bonds (Si-O-Surface), effectively anchoring the PEG linker to the surface.[3]

-

Self-Condensation (Polymerization): Adjacent hydrolyzed silane (B1218182) molecules can also react with each other, forming a cross-linked polysiloxane network on the surface. The extent of this self-condensation can influence the thickness and morphology of the resulting PEG layer.[3]

The overall process results in the formation of a durable and functional PEGylated surface.[3]

Signaling Pathways and Logical Relationships

The function of the triethoxysilane group is primarily chemical, mediating the attachment of PEG linkers to surfaces. The following diagrams illustrate the key chemical pathways and experimental workflows.

Impact on Surface Properties and Quantitative Data

The grafting of triethoxysilane-PEG linkers onto a surface dramatically alters its physicochemical properties. These changes can be quantified using various surface-sensitive analytical techniques.

Surface Wettability: Contact Angle Measurements

The hydrophilic nature of the PEG chain leads to a significant decrease in the water contact angle of a surface after modification, indicating increased hydrophilicity.

| Substrate | Treatment | Advancing Water Contact Angle (°) | Receding Water Contact Angle (°) | Reference |

| Glass | Unmodified | - | - | [5] |

| Glass | Silanated PEG I | 43.0 - 49.8 | 18.4 - 24.4 | [9] |

| Glass | Silanated PEG II | 43.0 - 49.8 | 18.4 - 24.4 | [9] |

| PDMS | Unmodified | 109 | - | [10] |

| PDMS | Dextran-modified | 80 | - | [10] |

Surface Composition: X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface, confirming the successful grafting of the PEG-silane linker. An increase in the carbon and oxygen signals and the appearance of a silicon signal are characteristic of successful modification.

| Surface | C 1s (%) | O 1s (%) | Si 2p (%) | Reference |

| Stainless Steel (SS-EC) | - | - | - | [11] |

| SS-SPC (3 mg/ml) | - | - | - | [11] |

| SS-SPC (5 mg/ml) | - | - | - | [11] |

| Glass (Control) | - | - | - | [5] |

| Glass (PEG-grafted) | Increased | - | Decreased | [5] |

Note: Specific percentage values from the reference were not provided in the abstract.

Surface Morphology and Roughness: Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the PEG layer and the assessment of its homogeneity and roughness. AFM images have shown that as the bulk concentration of silanated PEG used for grafting increases, more PEG molecules are grafted onto the surface.[5] While dried surfaces may not appear completely covered, upon hydration, the surface appears to be completely covered by the hydrated PEG chains.[5]

Efficacy in Preventing Biofouling

The primary function of the PEG layer is to reduce the non-specific adsorption of proteins and adhesion of cells. This is a critical attribute for biomaterials and medical devices. Glass surfaces modified with silanated PEGs have been shown to reduce fibrinogen adsorption by more than 95% compared to control surfaces.[5][12]

| Surface | Protein | Adsorption Reduction (%) | Reference |

| Glass | Fibrinogen | >95 | [5][12] |

| Niobium Pentoxide | Myoglobin, Albumin, Fibrinogen | Lowest on highest PEG density | [1] |

| PDMS | Albumin | 66 | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments involving triethoxysilane-PEG linkers.

Protocol for Surface Modification of Glass Slides

This protocol describes a general procedure for the covalent grafting of triethoxysilane-PEG onto glass surfaces.

Materials:

-

Glass microscope slides

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

-

Triethoxysilane-PEG linker

-

Anhydrous toluene (B28343) or Ethanol (B145695)/water (95:5 v/v) solution

-

Deionized water

-

Nitrogen gas

Procedure:

-

Cleaning and Activation:

-

Immerse the glass slides in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.

-

Rinse the slides thoroughly with copious amounts of deionized water.

-

Dry the slides under a stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1-2% (w/v) solution of the triethoxysilane-PEG linker in anhydrous toluene or a 95:5 ethanol/water mixture.

-

Immerse the cleaned and dried glass slides in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. This step should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and self-condensation of the silane in solution.

-

-

Washing:

-

Remove the slides from the silane solution.

-

Rinse the slides sequentially with toluene (or ethanol), followed by deionized water to remove any unbound silane molecules.

-

Dry the slides again under a stream of nitrogen.

-

-

Curing (Optional):

-

To promote further cross-linking and stabilize the silane layer, the slides can be cured in an oven at 110-120°C for 30-60 minutes.

-

Protocol for Functionalization of Silica Nanoparticles

This protocol outlines the steps for modifying the surface of silica nanoparticles with triethoxysilane-PEG.

Materials:

-

Silica nanoparticles

-

(3-Aminopropyl)triethoxysilane (APTES) or other triethoxysilane-PEG

-

Anhydrous ethanol or toluene

-

Deionized water

-

Ammonia (B1221849) solution (for base-catalyzed reaction)

Procedure:

-

Nanoparticle Dispersion:

-

Disperse the silica nanoparticles in anhydrous ethanol or toluene through sonication to create a uniform suspension.

-

-

Silanization Reaction:

-

Add the triethoxysilane-PEG linker to the nanoparticle suspension. The amount of silane will depend on the desired surface coverage and the surface area of the nanoparticles.

-

For base-catalyzed reactions in ethanol, a small amount of ammonia solution can be added to the mixture.

-

Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperatures with continuous stirring.

-

-

Washing and Purification:

-

Separate the functionalized nanoparticles from the reaction mixture by centrifugation.

-

Resuspend the nanoparticle pellet in fresh ethanol or toluene and repeat the centrifugation process. This washing step should be repeated several times to ensure the complete removal of unreacted silane.

-

-

Drying:

-

Dry the final washed nanoparticles in a vacuum oven to remove all solvent.

-

Conclusion

The triethoxysilane group is a critical component of PEG linkers designed for the functionalization of inorganic surfaces. Its robust chemistry, proceeding through hydrolysis and condensation, enables the formation of stable, covalent siloxane bonds that firmly anchor the beneficial PEG chains to the substrate. This guide has provided a comprehensive overview of the function of the triethoxysilane group, supported by quantitative data and detailed experimental protocols. A thorough understanding of this chemistry is essential for researchers and professionals in drug development and biomaterials science to design and fabricate advanced, biocompatible materials and devices with tailored surface properties. The ability to control the surface density and conformation of the grafted PEG chains through careful manipulation of the reaction conditions will continue to be a key area of research, paving the way for next-generation medical implants, diagnostic platforms, and targeted drug delivery systems.

References

- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteins and cells on PEG immobilized silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gnusha.org [gnusha.org]

- 7. db-thueringen.de [db-thueringen.de]

- 8. scispace.com [scispace.com]

- 9. kinampark.com [kinampark.com]

- 10. Surface forces and protein adsorption on dextran- and polyethylene glycol-modified polydimethylsiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

The Role of the PEG3 Spacer in Biocompatibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Spacers in Bioconjugate Design

The covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic profile of biologics, nanoparticles, and small molecules.[1][2][3] By forming a hydrophilic, protective layer, PEGylation can improve a molecule's solubility and stability, extend its circulation half-life, and, critically, reduce its immunogenicity.[1][2][4][5][] Within the broader field of PEGylation, the use of short, discrete PEG units, such as the tri-ethylene glycol spacer (PEG3), has become instrumental.

This technical guide provides an in-depth examination of the role of the PEG3 spacer in promoting biocompatibility. We will explore the mechanisms by which this specific linker modulates immune responses and pharmacokinetic behavior, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying biological and experimental processes.

Understanding Biocompatibility in Drug Development

Biocompatibility refers to the ability of a material to perform its desired function without eliciting undesirable local or systemic effects in the host.[7] In the context of drug development, a biocompatible therapeutic agent should exhibit:

-

Low Immunogenicity: Minimal induction of anti-drug antibodies (ADAs), which can lead to reduced efficacy and adverse immune reactions.[2][8]

-

Favorable Pharmacokinetics (PK): An optimal absorption, distribution, metabolism, and excretion (ADME) profile, often characterized by a prolonged circulation half-life to reduce dosing frequency.[]

-

Minimal Cytotoxicity: Low intrinsic toxicity to non-target cells and tissues.[9]

-

Reduced Non-Specific Interactions: Minimal binding to plasma proteins and uptake by the reticuloendothelial system (RES), which can lead to rapid clearance.[10]

The PEG3 Spacer: Structure and Core Functions

The PEG3 spacer is a monodisperse compound consisting of three repeating ethylene (B1197577) glycol units. Its defined structure offers precise control over linker length and properties, a key advantage over polydisperse PEG polymers. The primary roles of the PEG3 spacer in enhancing the biocompatibility of therapeutic conjugates, such as antibody-drug conjugates (ADCs), are multifaceted.

Mechanism of Action: Steric Hindrance and Hydrophilicity

The biocompatibility-enhancing effects of PEG spacers are primarily attributed to two key physical properties:

-

Formation of a Hydration Shell: The repeating ether units of the PEG3 chain form a network of hydrogen bonds with water molecules.[] This creates a hydrated "blob" or shield around the conjugated molecule, increasing its apparent hydrodynamic radius.[]

-

Steric Hindrance: This hydrated shield sterically masks the surface of the attached therapeutic agent.[1][] This masking is crucial for reducing recognition by proteases and, most importantly, by components of the immune system.[4][8]

The logical relationship between the PEG3 spacer's structure and its biocompatibility functions is illustrated below.

Impact on Immunogenicity

A primary driver for incorporating PEG spacers is the reduction of immunogenicity.[2][4] Foreign therapeutic agents, particularly proteins, can be recognized by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of T-cells and subsequent B-cell production of ADAs.[4]

The PEG3 spacer helps mitigate this response by:

-

Masking Epitopes: The steric shield created by the PEG linker can physically block B-cell and T-cell epitopes on the drug's surface, preventing their recognition by immune cells.[4][8]

-

Reducing Antigen Uptake: Studies have shown that PEGylation diminishes the capture and internalization of therapeutic proteins by dendritic cells, a critical first step in initiating an adaptive immune response.[4]

The diagram below illustrates the proposed signaling pathway for how a PEG3 spacer can reduce immune recognition.

Influence on Pharmacokinetics and Metabolism

The inclusion of a PEG3 spacer can significantly alter the pharmacokinetic profile of a bioconjugate. It counterbalances the hydrophobicity of many cytotoxic payloads used in ADCs, reducing the propensity for aggregation and accelerated plasma clearance.[12][13]

However, the impact is nuanced. While larger PEG chains are known to dramatically increase circulation time, short linkers like PEG3 can have a more subtle effect. A key study investigating a 89Zr-radiolabeled antibody found that the inclusion of a PEG3 linker led to more rapid excretion of radiolabeled metabolites compared to constructs without the PEG chain.[14] This suggests that while the intact conjugate may have improved properties, the PEG3 linker can render metabolites more hydrophilic, facilitating their rapid elimination from the body.[14] This can be advantageous for imaging agents and therapeutics where rapid clearance of non-target-bound components is desirable to reduce background signal and off-target toxicity.[14]

Quantitative Data from Biocompatibility Studies

The following tables summarize quantitative data from studies evaluating the impact of PEG spacers on key biocompatibility parameters.

Table 1: Impact of PEGylation on T-Cell Epitope Recognition

| Conjugate | Donor | Number of T-Cell Epitopes Recognized | Reference |

| Certolizumab Pegol (CZP) | 1 | 2 | [4] |

| (PEGylated Fab') | 2 | 1 | [4] |

| 3 | 2 | [4] | |

| Total | 3 | 5 | [4] |

| Non-Pegylated Certolizumab | 1 | 3 | [4] |

| (CZNP) | 2 | 2 | [4] |

| 3 | 2 | [4] | |

| Total | 3 | 7 | [4] |

This data demonstrates that the PEGylated form of the antibody fragment was recognized by fewer T-cell epitopes, indicating a reduction in a key immunogenicity-driving factor.[4]

Table 2: Pharmacokinetics of PEGylated vs. Non-PEGylated Constructs

| Construct | Parameter | Value | Species | Reference |

| 89Zr-DFO-mAb (No PEG) | Effective Half-Life | Slower Excretion | Mouse | [14] |

| 89Zr-DFO-PEG3-azepin-mAb | Effective Half-Life | More Rapid Excretion | Mouse | [14] |

| RS7-ADC (No PEG, DAR 8) | Half-Life (t½) | 16.1 h | Mouse | [13] |

| RS7-ADC (mPEG24, DAR 8) | Half-Life (t½) | 39.4 h | Mouse | [13] |

Note: While direct PEG3 data was limited in the second example, the principle of PEGylation enhancing PK is shown. The 89Zr study highlights that PEG3 specifically can lead to faster clearance of metabolites, a distinct but important biocompatibility feature.[13][14]

Detailed Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to assess the biocompatibility of PEGylated molecules.

Protocol: In Vitro T-Cell Priming Assay

(Adapted from Maillere et al., as described in the study of certolizumab pegol) [4]

Objective: To assess the potential of a PEGylated protein to prime and activate drug-specific T-cells compared to its non-PEGylated counterpart.

Methodology:

-

Antigen-Presenting Cell (APC) Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate monocytes (precursors to dendritic cells) from PBMCs by magnetic-activated cell sorting (MACS) using anti-CD14 microbeads.

-

Culture the isolated CD14+ monocytes for 6 days in cell culture medium supplemented with 800 U/mL GM-CSF and 500 U/mL IL-4 to differentiate them into immature dendritic cells (DCs).

-

-

T-Cell Isolation:

-

Isolate CD4+ T-cells from the remaining PBMCs (after monocyte depletion) using a CD4+ T-cell isolation kit (negative selection).

-

-

Co-culture and Priming:

-

Load the immature DCs with the test antigen (e.g., PEG3-conjugated protein or non-conjugated protein) at a concentration of 20 µg/mL.

-

Induce DC maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) and incubate for 24-48 hours.

-

Co-culture the antigen-loaded, mature DCs with the autologous CD4+ T-cells at a ratio of 1:10 (DC:T-cell).

-

Add IL-7 and IL-2 to the co-culture to support T-cell proliferation.

-

-

T-Cell Proliferation and Analysis:

-

After 10-14 days, restimulate the primed T-cells with freshly prepared, antigen-loaded DCs.

-

Measure T-cell proliferation using methods such as:

-

3H-thymidine incorporation assay: Add radiolabeled thymidine (B127349) and measure its incorporation into newly synthesized DNA.

-

CFSE dilution assay: Label T-cells with CFSE dye before co-culture and measure dye dilution by flow cytometry as cells divide.

-

-

Compare the proliferation response induced by the PEGylated vs. non-PEGylated protein. A significantly lower response for the PEGylated version indicates reduced immunogenicity.

-

Protocol: In Vivo Pharmacokinetic Study in Rodents

(General protocol adapted from studies on ADCs and radiolabeled antibodies) [14][15]

Objective: To determine the circulation half-life and clearance rate of a PEG3-containing bioconjugate.

Methodology:

-

Animal Model:

-

Use adult male Sprague-Dawley rats (approx. 250 g) or BALB/c mice (6-8 weeks old). Acclimatize animals for at least one week prior to the study.

-

-

Test Article Administration:

-

Administer a single intravenous (IV) dose of the test article (e.g., PEG3-ADC) via the tail vein. The typical dose might be 2.0 mg/kg.

-

Include a control group receiving the non-PEGylated version of the molecule for comparison.

-

-

Blood Sampling:

-

Collect blood samples (approx. 50-100 µL) from the saphenous vein or via retro-orbital bleeding at predetermined time points (e.g., 0, 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h, and 168h post-injection).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Sample Processing and Analysis:

-

Centrifuge the blood samples to separate plasma.

-

Quantify the concentration of the test article in the plasma using a validated analytical method, such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): For antibody-based therapeutics. This involves coating a plate with the target antigen, adding diluted plasma samples, and using a labeled secondary antibody to detect the bound conjugate.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For small molecule payloads or unique linkers.

-

Gamma Counting: For radiolabeled conjugates (e.g., with 89Zr).

-

-

-

Data Analysis:

-

Plot the plasma concentration of the drug versus time.

-

Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and calculate key PK parameters, including:

-

Area Under the Curve (AUC)

-

Clearance (CL)

-

Terminal half-life (t½)

-

-

The workflow for this type of in vivo study is visualized below.

Conclusion

The PEG3 spacer is a powerful tool in the design of biocompatible therapeutics. Its discrete, hydrophilic, and flexible nature allows it to form a protective hydration shell that sterically hinders interactions with the immune system, thereby reducing immunogenicity.[4][] Furthermore, it plays a critical role in modulating the physicochemical properties of bioconjugates, which can influence their stability, aggregation propensity, and pharmacokinetic profile.[12][14][15] While often overshadowed by larger PEG polymers, the PEG3 spacer offers a precise and effective means to fine-tune biocompatibility, making it an indispensable component in the development of next-generation antibody-drug conjugates, imaging agents, and other targeted therapies. The careful application of the principles and protocols outlined in this guide will aid researchers in harnessing the full potential of the PEG3 spacer to create safer and more effective medicines.

References

- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. updates.reinste.com [updates.reinste.com]

- 4. Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 7. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. Stealth dendrimers for drug delivery: correlation between PEGylation, cytocompatibility, and drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG3-amido-C3-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG3-amido-C3-triethoxysilane, a heterobifunctional linker critical in the fields of targeted protein degradation and surface chemistry. This document details its chemical and physical properties, outlines key experimental protocols for its application, and illustrates its role in relevant biological pathways.

Core Compound Properties

This compound is a versatile molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer, an amide bond, and a reactive triethoxysilane (B36694) group. The hydrophilic PEG chain enhances solubility and biocompatibility, while the triethoxysilane moiety allows for covalent attachment to hydroxylated surfaces such as glass and silica (B1680970).[1][2] Its primary applications include its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the functionalization of nanoparticles and surfaces in biomedical and diagnostic applications.[3][4][5]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. Data is aggregated from various commercial suppliers and may vary based on the specific product grade.

| Property | Value |

| CAS Number | 2243566-45-0[4][6][7][8] |

| Molecular Formula | C₁₇H₃₇NO₇Si[4][7][8] |

| Molecular Weight | 395.57 g/mol [1][7] |

| Purity | Typically ≥95%[1][6][7][8] |

| Appearance | Varies (Typically a colorless to pale yellow oil or liquid) |

| Solubility | Soluble in DMSO, Dichloromethane (DCM), Dimethylformamide (DMF)[8] |

| Storage Conditions | -20°C[4][8] |

| Shipping | Ambient Temperature or on Blue Ice[4][8] |

| Synonyms | 3-(2-(2-Methoxyethoxy)ethoxy)-N-(3-(triethoxysilyl)propyl)propanamide[1] |

Key Applications and Experimental Protocols

This molecule's bifunctional nature makes it suitable for two primary advanced applications: as a linker in PROTAC synthesis and for the covalent modification of surfaces.

Role as a PROTAC Linker

In PROTAC technology, the linker plays a crucial role by connecting a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's own ubiquitin-proteasome system (UPS).[2][9] PEG linkers, such as this compound, are widely used due to their ability to improve the solubility and cell permeability of the resulting PROTAC molecule.[10]

This protocol describes a general two-step synthetic route for creating a PROTAC using a PEG linker with a carboxylic acid handle that can be coupled to an amine-functionalized ligand. While this compound itself terminates in a silane (B1218182), many PROTAC linkers are synthesized from PEG precursors that can be adapted for this type of reaction. The principle of sequential amide coupling is illustrated below.

Materials:

-

Amine-functionalized Protein of Interest (POI) Ligand

-

HOOC-PEG-E3 Ligase Ligand (pre-synthesized)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvents: DMF (Dimethylformamide)

-

Purification supplies: Preparative HPLC, Lyophilizer

Procedure:

-

Activation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the HOOC-PEG-E3 Ligase Ligand (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid group.

-

Coupling: Add the amine-functionalized POI ligand (1.2 equivalents) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting materials are consumed (typically 4-12 hours).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with a small amount of water.

-

Filter the reaction mixture to remove any solids.

-

Purify the crude product directly using preparative reverse-phase HPLC.

-

Combine the fractions containing the pure PROTAC molecule and lyophilize to obtain the final product as a solid.

-

Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Surface Modification and Functionalization

The triethoxysilane group of this compound is used to functionalize surfaces rich in hydroxyl groups, such as silica nanoparticles, glass slides, and silicon wafers.[1] This process, known as silanization, involves the hydrolysis of the ethoxy groups and subsequent condensation to form stable covalent siloxane (Si-O-Si) bonds with the surface.[11] This modification imparts a hydrophilic, biocompatible PEG layer that can reduce non-specific protein binding and cell adhesion, a critical feature for medical devices, biosensors, and drug delivery vehicles.[1][11]

This protocol details the steps for covalently grafting this compound onto the surface of silica nanoparticles.

Materials:

-

Silica Nanoparticles (colloidal suspension or powder)

-

This compound

-

Anhydrous Toluene (B28343) or Ethanol (B145695)

-

Ammonia solution (for Stöber-synthesized particles in solution) or DI water

-

Ultrasonic bath

-

Centrifuge

-

Oven

Procedure:

-

Substrate Preparation & Activation:

-

For silica nanoparticles in powder form, dry them thoroughly in an oven at 110-120°C overnight to remove adsorbed water.

-

For colloidal silica, the surface silanol (B1196071) groups are typically already active. If necessary, the particles can be washed with ethanol via centrifugation and redispersion.

-

For glass or silicon wafers, a cleaning and activation step using piranha solution (a 7:3 mixture of H₂SO₄:H₂O₂) or an oxygen plasma cleaner is required to generate a high density of surface hydroxyl groups. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive). [12]

-

-

Silanization Reaction:

-

Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) via sonication to ensure a uniform suspension.

-

In a separate container, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

-

Add the silane solution to the nanoparticle suspension. A small amount of water can be added as a catalyst for hydrolysis if the solvent is perfectly anhydrous, but ambient moisture is often sufficient.

-

Allow the reaction to proceed at room temperature with gentle stirring for 4-12 hours. Alternatively, the reaction can be heated to ~70°C to increase the rate and density of grafting.

-

-

Washing and Purification:

-

After the reaction, collect the functionalized nanoparticles by centrifugation.

-

Remove the supernatant and redisperse the particles in fresh anhydrous toluene to wash away unreacted silane.

-

Repeat the centrifugation and redispersion washing cycle at least three times. Follow with two washes in ethanol.

-

Finally, redisperse the particles in the desired final solvent (e.g., ethanol or deionized water).

-

-

Curing (Optional but Recommended):

-

To promote further cross-linking and strengthen the silane layer, the washed particles can be dried and then cured in an oven at 100-110°C for 1-2 hours.

-

-

Characterization:

-

Confirm successful surface modification using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect PEG-related peaks, Thermogravimetric Analysis (TGA) to quantify the grafted organic mass, and Dynamic Light Scattering (DLS) to measure changes in particle size and surface charge (zeta potential).

-

Visualization of Core Mechanisms

To better understand the utility of this linker in drug development, the following diagrams illustrate the key workflow and signaling pathway in which it participates.

Experimental Workflow: Surface Functionalization

The following diagram outlines the key steps involved in modifying a hydroxylated surface with this compound.

Caption: A typical workflow for the surface modification of a substrate using a PEG-silane linker.

Signaling Pathway: PROTAC Mechanism of Action

This diagram illustrates the catalytic mechanism by which a PROTAC molecule, utilizing a flexible linker, induces the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-induced targeted protein degradation via the ubiquitin-proteasome system.

References

- 1. m-PEG3-triethoxysilane, CAS 2243566-45-0 | AxisPharm [axispharm.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. labshake.com [labshake.com]

- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. precisepeg.com [precisepeg.com]

- 8. m-PEG3-triethoxysilane, 2243566-45-0 | BroadPharm [broadpharm.com]

- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. precisepeg.com [precisepeg.com]

- 11. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Navigating the Solubility of m-PEG3-amido-C3-triethoxysilane in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of m-PEG3-amido-C3-triethoxysilane, a bifunctional molecule increasingly utilized in bioconjugation, surface modification, and the development of advanced drug delivery systems. Aimed at researchers, scientists, and professionals in drug development, this document provides a predictive analysis of its solubility based on its chemical structure and outlines detailed experimental protocols for its empirical determination in various organic solvents.

Understanding the Solubility Profile of this compound

This compound is a unique molecule that incorporates a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a reactive triethoxysilane (B36694) group, connected by an amide linkage to a propyl spacer. This amphiphilic nature dictates its solubility in different solvent systems. The hydrophilic PEG portion enhances solubility in polar solvents, while the lipophilic propyl-triethoxysilane moiety suggests compatibility with less polar organic solvents.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural components provide a basis for predicting its behavior. The presence of the PEG chain is known to increase solubility in aqueous media and polar organic solvents[1][2]. Conversely, silane (B1218182) compounds, in general, tend to be soluble in organic solvents such as toluene (B28343) and hexane[3]. The triethoxysilane group is also prone to hydrolysis in the presence of water, which is a critical consideration for solvent selection and handling.

Predicted and Experimental Solubility Data

To facilitate research and experimental design, the following table provides a template for recording the experimentally determined solubility of this compound in a range of common organic solvents at standard conditions (e.g., 25°C). Based on the "like dissolves like" principle, a qualitative prediction of solubility is included. It is anticipated that the compound will exhibit good solubility in a variety of organic solvents, particularly those with intermediate polarity.

| Solvent | Chemical Formula | Predicted Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Dichloromethane (DCM) | CH₂Cl₂ | High | Data to be determined experimentally |

| Chloroform | CHCl₃ | High | Data to be determined experimentally |

| Tetrahydrofuran (THF) | C₄H₈O | High | Data to be determined experimentally |

| Ethyl Acetate | C₄H₈O₂ | Medium | Data to be determined experimentally |

| Acetone | C₃H₆O | High | Data to be determined experimentally |

| Acetonitrile | C₂H₃N | High | Data to be determined experimentally |

| Methanol | CH₃OH | High | Data to be determined experimentally |

| Ethanol | C₂H₅OH | High | Data to be determined experimentally |

| Dimethylformamide (DMF) | C₃H₇NO | High | Data to be determined experimentally |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Data to be determined experimentally |

| Toluene | C₇H₈ | Medium | Data to be determined experimentally |

| Hexane | C₆H₁₄ | Low | Data to be determined experimentally |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in a chosen organic solvent. Given the moisture-sensitive nature of the triethoxysilane group, all experiments should be conducted under anhydrous conditions to prevent hydrolysis.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Vials with airtight caps

-

Thermostatically controlled shaker or agitator

-

Analytical balance

-

Syringes and syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected anhydrous organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Phase Separation:

-

Sampling:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter to remove any undissolved microparticles[4].

-

-

Analysis:

-

Accurately dilute a known volume of the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a pre-validated HPLC or GC method.

-

-

Calculation:

-

Determine the solubility in mg/mL by multiplying the measured concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: The polarity of the solvent will play a significant role in its interaction with the polar PEG chain and the less polar silane portion of the molecule.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature[3][6].

-

Presence of Water: The triethoxysilane group is susceptible to hydrolysis, which can lead to the formation of silanols and subsequent condensation to form siloxanes. This will not only alter the solubility but also the chemical identity of the compound. Therefore, the use of anhydrous solvents is paramount.

-

pH: In protic solvents, the pH can influence the protonation state of the amide group and potentially affect the stability of the silane, thereby impacting solubility.

This technical guide provides a framework for understanding and experimentally determining the solubility of this compound. While predictive models based on chemical structure are useful, empirical determination through standardized protocols is essential for accurate and reliable data in research and development applications.

References

In-Depth Technical Guide: m-PEG3-amido-C3-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG3-amido-C3-triethoxysilane, a versatile heterobifunctional linker molecule. Its properties and applications, particularly in the burgeoning field of targeted protein degradation and surface chemistry, are detailed herein.

Core Compound Data

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. It features a methoxy-terminated PEG chain and a triethoxysilane (B36694) group, enabling its use in conjugating molecules and functionalizing surfaces.

| Parameter | Value | Reference |

| Molecular Weight | 395.56 g/mol | [1] |

| Molecular Formula | C₁₇H₃₇NO₇Si | [2] |

| CAS Number | 2243566-45-0 | [2] |

| Purity | >95% | |

| Appearance | Colorless to light yellow oil | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage | -20°C | [2] |

Applications in Proteolysis Targeting Chimeras (PROTACs)

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This linker can be used in the synthesis of PROTACs.[1][2] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for conjugating a target protein ligand and an E3 ligase ligand using this compound. The specific reaction conditions may require optimization based on the properties of the ligands.

Materials:

-

This compound

-

Target protein ligand with a suitable functional group (e.g., a carboxylic acid for amide bond formation)

-

E3 ligase ligand with a suitable functional group (e.g., an amine for reaction with the triethoxysilane)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Coupling agents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Target Protein Ligand:

-

Dissolve the target protein ligand (1 eq.) in anhydrous DMF under an inert atmosphere.

-

Add HATU (1.1 eq.) and HOBt (1.1 eq.) to the solution.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

-

Conjugation with the Linker:

-

To the activated ligand solution, add a solution of this compound (1 eq.) in anhydrous DMF.

-

Add DIPEA (3 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Conjugation with E3 Ligase Ligand:

-

Once the first conjugation is complete, add the E3 ligase ligand (1.2 eq.) to the reaction mixture.

-

The amine group on the E3 ligase ligand will react with the triethoxysilane group of the linker. This reaction may be facilitated by gentle heating (e.g., 40-50°C) and may require an extended reaction time (12-24 hours).

-

-

Purification:

-

Upon completion, quench the reaction with a small amount of water.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

-

PROTAC Synthesis Workflow

Caption: General workflow for the synthesis of a PROTAC molecule.

Surface Functionalization Applications

The triethoxysilane group of this compound allows for the covalent attachment to hydroxylated surfaces such as glass, silica, and metal oxides. This surface modification creates a hydrophilic and biocompatible layer due to the PEG component, which can reduce non-specific protein and cell adhesion. This is particularly useful in the development of biosensors, diagnostic assays, and functionalized nanoparticles.

Experimental Protocol: Surface Functionalization of Glass Slides

This protocol describes a general method for functionalizing glass microscope slides with this compound.

Materials:

-

Glass microscope slides

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Anhydrous toluene (B28343)

-

This compound

-

Oven

-

Coplin jars or beakers

Procedure:

-

Cleaning of Glass Slides:

-

Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Rinse the slides thoroughly with deionized water.

-

Dry the slides in an oven at 110°C for at least 1 hour.

-

-

Silanization:

-

Prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned and dried glass slides in the silane (B1218182) solution for 2-4 hours at room temperature with gentle agitation.

-

After immersion, rinse the slides with fresh toluene to remove any unbound silane.

-

-

Curing:

-

Cure the coated slides in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane bond with the glass surface.

-

-

Final Rinsing and Storage:

-

Rinse the cured slides with ethanol (B145695) and then deionized water.

-

Dry the functionalized slides under a stream of nitrogen.

-

Store the slides in a desiccator until further use.

-

Surface Functionalization Workflow

Caption: Workflow for surface functionalization of a glass substrate.

References

Applications of PEGylated Silanes in Biotechnology: A Technical Guide

Poly(ethylene glycol) (PEG) silanes are a class of chemical compounds that combine the versatile surface chemistry of silanes with the biocompatible and anti-fouling properties of PEG. This unique combination has made them indispensable tools in biotechnology, enabling significant advancements in drug delivery, medical device coatings, and diagnostics. This technical guide provides an in-depth overview of the core applications, experimental methodologies, and quantitative data associated with PEGylated silanes for researchers, scientists, and drug development professionals.

Core Concepts and Principles

PEGylated silanes consist of a silane (B1218182) group (typically an alkoxysilane like trimethoxysilane (B1233946) or triethoxysilane) attached to a PEG chain. The silane group can readily react with hydroxyl groups present on the surfaces of materials like glass, silica (B1680970), and metal oxides to form stable, covalent siloxane bonds (Si-O-Si).[1][2] The attached PEG chain, a hydrophilic and non-toxic polymer, then forms a protective layer on the surface.[3]

The primary advantages conferred by this PEG layer include:

-

Reduced Protein Adsorption (Anti-fouling): The flexible, hydrophilic PEG chains create a steric barrier that physically blocks proteins and other biomolecules from adhering to the surface.[4][5] This "anti-fouling" property is critical for medical implants and biosensors.[6]

-

Enhanced Biocompatibility: By preventing protein adsorption, PEGylation reduces the foreign body response and improves the overall biocompatibility of materials.[3][7]

-

Improved Solubility and Stability: When used to modify nanoparticles or biomolecules, PEGylation increases their hydrophilicity, aqueous solubility, and colloidal stability.[3][]

-

"Stealth" Properties in Drug Delivery: For nanoparticles used in drug delivery, the PEG layer acts as a "stealth" coating, helping them evade recognition and clearance by the immune system (specifically, the reticuloendothelial system or RES).[3][4][9] This leads to longer circulation times in the bloodstream, allowing for more effective targeting of diseased tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[3][10]

Key Applications in Biotechnology

Surface Modification for Biocompatibility and Anti-Fouling

PEGylated silanes are extensively used to modify the surfaces of materials to make them more resistant to biological fouling. This is crucial for:

-

Medical Devices and Implants: Devices that come into contact with blood, such as catheters, stents, and heart valves, are prone to thrombosis (clotting) initiated by protein adsorption.[11] Coating these devices with PEG-silanes significantly reduces this risk.[7]

-

Biosensors and Diagnostic Assays: In biosensors, non-specific binding of molecules from the sample (like proteins in blood serum) to the sensor surface can create background noise and lead to inaccurate readings.[12][13] A PEG-silane coating passivates the surface, ensuring that only the target analyte binds to the specific recognition elements.[7][14]

-

Cell Culture and Tissue Engineering: PEGylated surfaces can prevent cell adhesion, which is useful for creating patterned cell cultures or for applications where cell attachment is undesirable.

Drug Delivery and Nanomedicine

In nanomedicine, PEGylated silanes are fundamental for developing "stealth" nanocarriers, particularly those based on silica or metal oxides.

-

Silica Nanoparticles (SiNPs): SiNPs are popular drug delivery vehicles due to their biocompatibility, tunable size, and porous structure, which can be loaded with therapeutic agents.[15] Direct PEGylation of SiNPs using PEG-silanes during or after synthesis creates a hydrophilic shell that prevents aggregation and reduces uptake by the immune system.[9][16][17] This prolonged circulation allows the nanoparticles to accumulate in tumor tissues.[4][10]

-